molecular formula C9H14N2O B3223387 (s)-3-Amino-3-(4-aminophenyl)propan-1-ol CAS No. 1217815-51-4

(s)-3-Amino-3-(4-aminophenyl)propan-1-ol

Cat. No.: B3223387
CAS No.: 1217815-51-4
M. Wt: 166.22 g/mol
InChI Key: SCFUGEWKEVDJDU-VIFPVBQESA-N
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Description

Significance of Chiral Amino Alcohols as Versatile Building Blocks

Chiral amino alcohols are organic compounds that contain both an amine and an alcohol functional group, with at least one stereocenter. alfa-chemistry.com These structures are highly valued in organic chemistry, serving as versatile building blocks, or synthons, for a wide array of more complex molecules. acs.orgnih.gov Their prevalence is notable in the synthesis of natural products, pharmaceuticals, and agrochemicals. westlake.edu.cn

The utility of chiral amino alcohols stems from their bifunctional nature, which allows for a variety of chemical transformations. They are frequently used in the preparation of chiral ligands for metal-catalyzed reactions and in organocatalysis. acs.org The development of efficient methods to synthesize chiral amino alcohols, such as asymmetric reductive amination of hydroxy ketones or catalytic asymmetric cross-coupling reactions, is an active area of research aimed at producing these valuable compounds with high purity and cost-effectiveness. nih.govwestlake.edu.cn The synthesis of these compounds can be achieved through various methods, including the reduction of α-amino ketones, the opening of epoxides and aziridines, and biocatalysis using enzymes like amine dehydrogenases. acs.orgnih.govwestlake.edu.cnquora.com

Overview of the Chemical Structure and Stereochemistry of (S)-3-Amino-3-(4-aminophenyl)propan-1-ol

This compound is a specific chiral amino alcohol featuring a propanol (B110389) backbone substituted with two amino groups and a phenyl ring. Its structure is defined by the precise arrangement of these groups.

Chemical Properties of this compound
PropertyValue
Molecular FormulaC₉H₁₄N₂O
Molecular Weight166.22 g/mol
Functional GroupsPrimary Alcohol (-OH), Primary Aryl Amine (-NH₂), Primary Alkyl Amine (-NH₂)
Chiral CenterCarbon-3 (C3) of the propanol chain
Stereochemistry(S)-configuration

The key structural features of this compound are its functional groups and the chiral center. The molecule possesses a primary alcohol group (-OH) at one end of the three-carbon chain and two primary amine groups (-NH₂). One amine is attached directly to the phenyl ring (an aniline (B41778) moiety), and the other is attached to the chiral carbon, C-3.

The chiral center is the third carbon atom of the propanol chain. It is bonded to four different substituents:

A hydrogen atom

An aminophenyl group

An amino group

An ethyl alcohol group (-CH₂CH₂OH)

The "(S)" designation in its name refers to the specific spatial arrangement (stereochemistry) of these groups around the chiral carbon, as defined by the Cahn-Ingold-Prelog priority rules. This specific configuration is critical, as the different enantiomers (the 'S' and 'R' forms) of a chiral molecule can have distinct biological activities. chiralpedia.com The presence of amino and hydroxyl groups allows for hydrogen bonding and potential coordination with metal ions, influencing its chemical reactivity and interactions in biological systems.

Asymmetric synthesis, which aims to produce one enantiomer of a chiral molecule preferentially over the other, is of paramount importance in chemistry. chiralpedia.comquora.com The enantiomeric purity, or enantiomeric excess (ee), of a chiral compound is a measure of its stereochemical purity. In many applications, particularly in the pharmaceutical industry, achieving high enantiomeric purity is essential. nih.gov

Different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. chiralpedia.comnih.gov The tragic case of thalidomide (B1683933) in the 1950s, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle. chiralpedia.com Consequently, regulatory agencies worldwide emphasize the production of single-enantiomer drugs. chiralpedia.com

The enantiomeric purity of a final product is directly affected by the enantiomeric purity of the starting materials and chiral catalysts used in its synthesis. nih.gov Therefore, using building blocks like this compound with a high degree of enantiomeric purity is crucial for ensuring the stereochemical integrity of the target molecule. nih.govnih.gov This minimizes the presence of the undesired enantiomer, which could be inactive or cause harmful effects. nih.gov

Historical Context and Evolution of Research in Aryl-Substituted Amino Propanols

Research into aryl-substituted amino alcohols is intrinsically linked to the broader history of asymmetric synthesis and the study of amino acids and their derivatives. The discovery in the 20th century that many biologically active molecules, including amino acids and sugars, exist as single enantiomers in nature spurred the development of methods to synthesize chiral compounds. quora.com

Early work often involved the resolution of racemic mixtures, a process to separate enantiomers. quora.com However, the evolution of asymmetric catalysis, recognized with the Nobel Prize in Chemistry in 2001, revolutionized the field. chiralpedia.com This allowed for the direct synthesis of specific enantiomers, greatly improving efficiency.

The development of aryl-substituted amino propanols and related structures has been driven by their potential as intermediates in medicinal chemistry. For instance, various aryl-substituted amino acids have been investigated for their effects on the central nervous system. google.com Research has focused on creating diverse libraries of these compounds by modifying the aryl group and the amino propanol backbone. researchgate.net Modern synthetic methods, including biocatalysis and transition-metal-catalyzed reactions, have provided more efficient and selective routes to these complex molecules. westlake.edu.cnchemicalbook.comnih.gov The ongoing search for novel catalysts and synthetic strategies continues to expand the accessibility and application of compounds like this compound. westlake.edu.cnnih.gov

Compound Names Mentioned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-amino-3-(4-aminophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,10-11H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFUGEWKEVDJDU-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CCO)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S 3 Amino 3 4 Aminophenyl Propan 1 Ol

Established Synthetic Routes to Amino Propanol (B110389) Scaffolds

The construction of the amino propanol backbone can be achieved through several reliable and well-documented synthetic strategies. These methods often involve the formation of the carbon-nitrogen bond and the introduction of the hydroxyl group in a sequential or concerted manner.

Reductive Amination Strategies

Reductive amination is a versatile and widely employed method for the synthesis of amines. This reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of β-amino alcohols, a suitable β-keto alcohol or a related precursor would be required.

The choice of reducing agent is critical for the success of the reductive amination and can influence the reaction conditions and functional group tolerance. Common reducing agents include:

Sodium borohydride (NaBH₄) and its derivatives like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently used due to their mild nature and good chemoselectivity.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is another effective method.

A general representation of a reductive amination approach to a β-amino alcohol is depicted below:

Conversion of Nitro Precursors to Amino Functions

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis and provides a robust route to amino compounds. This strategy is particularly useful when the corresponding nitro-substituted starting materials are readily available. For the synthesis of (S)-3-Amino-3-(4-aminophenyl)propan-1-ol, a precursor such as (S)-3-amino-3-(4-nitrophenyl)propan-1-ol could be synthesized and the nitro group subsequently reduced.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. The reaction is typically carried out using a heterogeneous catalyst and a source of hydrogen.

CatalystHydrogen SourceTypical ConditionsAdvantages
Palladium on Carbon (Pd/C)H₂ gasMethanol (B129727) or Ethanol, room temperature to mild heatingHigh efficiency, clean reaction, catalyst is easily removed by filtration.
Raney NickelH₂ gasEthanol, room temperatureEffective for both aromatic and aliphatic nitro groups.
Platinum(IV) Oxide (PtO₂)H₂ gasAcetic acid or ethanolPowerful catalyst for a wide range of reductions.

This method is often preferred for its high yields and the ease of product purification, as the catalyst can be simply filtered off.

A variety of chemical reducing agents can also be employed for the conversion of nitro groups to amines. These methods are often used when catalytic hydrogenation is not feasible due to the presence of other functional groups that might be sensitive to hydrogenation conditions.

Reducing AgentConditionsAdvantagesDisadvantages
Stannous Chloride (SnCl₂)Concentrated HCl, EthanolMild conditions, tolerates a variety of functional groups.Stoichiometric amounts of tin salts are produced as byproducts, which can complicate purification.
Iron Filings (Fe)Acetic acid or HClInexpensive, effective for aromatic nitro groups.Can require acidic conditions and produces iron salt byproducts.
Zinc (Zn)Acetic acid or HClMild and effective for reducing nitro groups in the presence of other reducible functionalities.Generates zinc salt waste.

These classical methods provide reliable alternatives to catalytic hydrogenation for the synthesis of aromatic amines from their nitro precursors.

Multicomponent Reactions Leading to β-Amino Alcohols

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules like β-amino alcohols. While specific MCRs for the direct synthesis of this compound are not prominently documented, the general strategy often involves the in situ generation of an imine followed by a nucleophilic addition of a carbon- or hydride-based component.

Stereoselective Synthesis of this compound

Achieving the specific (S)-stereochemistry at the chiral center is a critical aspect of the synthesis of this compound. This can be accomplished through several asymmetric strategies, including the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, or chiral catalysts.

A highly effective strategy for obtaining the desired enantiomer involves starting from a readily available chiral building block. For instance, the synthesis of the nitro-analog, (S)-2-amino-3-(4-nitrophenyl)propanol, has been reported starting from methyl (S)-4-nitrophenylalaninate hydrochloride. google.com This approach leverages the inherent chirality of the amino acid precursor. The synthesis proceeds via the reduction of the methyl ester to the corresponding alcohol using a reducing agent such as sodium borohydride. google.com The resulting (S)-3-amino-3-(4-nitrophenyl)propan-1-ol can then be subjected to nitro group reduction, as described in section 2.1.2, to yield the target molecule, this compound.

Plausible Synthetic Route from a Chiral Precursor:

Ester Reduction:

Starting Material: Methyl (S)-4-nitrophenylalaninate hydrochloride

Reagent: Sodium borohydride (NaBH₄)

Product: (S)-3-amino-3-(4-nitrophenyl)propan-1-ol

Nitro Group Reduction:

Starting Material: (S)-3-amino-3-(4-nitrophenyl)propan-1-ol

Reagent: Catalytic hydrogenation (e.g., H₂/Pd(C)) or chemical reduction (e.g., SnCl₂/HCl)

Final Product: this compound

Another common approach to stereoselective synthesis involves the asymmetric reduction of a prochiral ketone. In this scenario, a β-amino ketone, such as 3-amino-3-(4-aminophenyl)propan-1-one, would be reduced using a chiral reducing agent or a catalyst. The diastereoselective reduction of N-protected β-amino ketones has been shown to provide access to either syn- or anti-β-amino alcohols depending on the choice of protecting group and reducing agent. For example, the reduction of N-aryl β-amino ketones with samarium(II) iodide can lead to high levels of stereoselectivity. nih.gov

Chiral auxiliaries can also be employed to direct the stereochemical outcome of a reaction. An achiral ketone can be condensed with a chiral amine auxiliary to form a chiral imine, which is then reduced diastereoselectively. Subsequent removal of the chiral auxiliary would yield the desired chiral amine.

The table below summarizes some potential stereoselective methods:

MethodKey Features
Chiral Pool Synthesis Utilizes readily available chiral starting materials like amino acids to introduce the desired stereocenter.
Asymmetric Reduction of Ketones Employs chiral catalysts or reagents to reduce a prochiral ketone enantioselectively.
Diastereoselective Reduction of Chiral Precursors A chiral center is already present in the molecule, and a subsequent reduction is controlled by this existing stereocenter.
Use of Chiral Auxiliaries A temporary chiral group is attached to the substrate to direct the stereochemistry of a reaction, and is later removed.

Asymmetric Catalysis in C-C Bond Formation for Chiral Centers

Asymmetric catalysis is a powerful tool for establishing chiral centers with high enantioselectivity. For β-amino alcohols, this often involves the catalytic asymmetric hydrogenation of β-amino ketones or the asymmetric transfer hydrogenation of unprotected α-amino ketones. acs.orgscispace.com Ruthenium and rhodium complexes with chiral phosphine ligands are commonly employed catalysts in these transformations. scispace.com

Another advanced strategy is the chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines. westlake.edu.cn This method utilizes a radical polar crossover strategy to enable the modular synthesis of high-value chiral β-amino alcohols from readily available starting materials. westlake.edu.cn By using strongly electron-withdrawing protecting groups, the reduction potential of imines can be modulated, allowing for the preferential formation of α-amino radicals, which then react with aldehydes in a highly stereocontrolled manner. westlake.edu.cn

Table 1: Comparison of Asymmetric Catalytic Methods for Chiral β-Amino Alcohol Synthesis

Catalytic System Reactants Key Features Typical Enantiomeric Excess (ee)
Ru/Rh-Chiral Phosphine β-Amino Ketone + H₂ High efficiency and selectivity for ketone reduction. >95%
Chiral Ru Complex α-Amino Ketone HCl + Formic Acid/Triethylamine (B128534) Asymmetric transfer hydrogenation; avoids pressurized H₂. acs.org 99%
Cr-Chiral Ligand Aldehyde + Imine Radical polar crossover strategy; modular synthesis. westlake.edu.cn 99%

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. This method is a classic and reliable strategy for asymmetric synthesis.

Biocatalytic Transformations for Enantioselective Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes operate under mild conditions and can exhibit exquisite enantioselectivity, regioselectivity, and chemoselectivity. nih.govnih.gov

For the synthesis of chiral amino alcohols, several classes of enzymes are particularly relevant:

Ketoreductases (KREDs): These enzymes catalyze the asymmetric reduction of ketones to alcohols. A β-amino ketone precursor to this compound could be stereoselectively reduced using a KRED that favors the formation of the (S)-alcohol.

Amine Dehydrogenases (AmDHs): Engineered AmDHs can catalyze the asymmetric reductive amination of α-hydroxy ketones, providing a direct route to chiral amino alcohols. frontiersin.org This approach is advantageous as it uses inexpensive ammonia (B1221849) as the amino donor and generates water as the primary byproduct. frontiersin.org

Lipases: These enzymes are commonly used for the kinetic resolution of racemic mixtures. A racemic mixture of 3-Amino-3-(4-aminophenyl)propan-1-ol could be subjected to lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer (e.g., the R-enantiomer), allowing for the separation of the unreacted (S)-enantiomer. nih.gov

Table 2: Examples of Biocatalytic Methods in Chiral Amino Alcohol Synthesis

Enzyme Type Reaction Substrate Example Key Advantage
Ketoreductase (KRED) Asymmetric Reduction β-Amino Ketone High enantioselectivity (>99% ee). nih.gov
Amine Dehydrogenase (AmDH) Reductive Amination α-Hydroxy Ketone Uses ammonia directly, high atom economy. frontiersin.org
Lipase (B570770) Kinetic Resolution Racemic β-Amino Alcohol Mild conditions, high enantiomeric excess of recovered substrate. nih.gov

Derivation from Chiral Precursors with Retained Configuration

The use of readily available, enantiomerically pure starting materials, often referred to as the "chiral pool," is a highly effective strategy in asymmetric synthesis. mdpi.com This approach leverages the existing chirality of natural products like amino acids or carbohydrates to build more complex molecules. mdpi.com

The specified precursor, (S)-2-Amino-3-(4-nitrophenyl)propanol, is an α-amino alcohol, a derivative of the amino acid phenylalanine. The target molecule, this compound, is a β-amino alcohol. A direct conversion that retains the configuration while shifting the functional groups (from a 1,2-amino alcohol to a 1,3-amino alcohol) is not straightforward and would involve a complex skeletal rearrangement rather than a simple derivation.

However, if a more suitable precursor such as (S)-3-Amino-3-(4-nitrophenyl)propan-1-ol were used, the synthesis would be significantly more direct. The conversion to the target compound would involve a single, well-established chemical transformation: the reduction of the aromatic nitro group to an amine. This reaction is typically high-yielding and does not affect the stereocenter.

Table 3: Common Reagents for Aromatic Nitro Group Reduction

Reagent Conditions Advantages Disadvantages
H₂, Pd/C H₂ gas, Palladium on Carbon catalyst, various solvents (MeOH, EtOH) Clean reaction, high yield, catalyst can be recycled. Requires specialized hydrogenation equipment.
SnCl₂·2H₂O Acidic or alcoholic solvent Effective for substrates with other reducible groups. Produces tin waste.

Industrial Scale-Up Considerations for Amino Alcohol Production

Transitioning a synthetic route from the laboratory to an industrial scale introduces numerous challenges related to cost, safety, efficiency, and environmental impact. The production of chiral amino alcohols requires careful optimization of reaction parameters and process design.

Process Efficiency and Optimization

Process efficiency is paramount for industrial-scale synthesis. Key areas of focus include:

Catalyst Loading and Turnover: In catalytic processes, minimizing the amount of expensive catalyst (e.g., precious metals or complex enzymes) is crucial. acs.org Research focuses on developing catalysts with high turnover numbers (TON) and turnover frequencies (TOF), meaning each catalyst molecule can generate a large number of product molecules.

Reaction Conditions: Optimizing temperature, pressure, concentration, and reaction time can significantly improve yield and reduce the formation of byproducts. For instance, in flow chemistry systems, precise control over these parameters allows for higher yields and improved safety compared to batch processing. rsc.org

Solvent and Reagent Selection: The choice of solvents and reagents is critical. Ideal solvents are inexpensive, non-toxic, and easily recyclable. The use of stoichiometric reagents, particularly those that generate significant waste, is often replaced by catalytic alternatives.

Downstream Processing: The isolation and purification of the final product can be a major cost driver. Developing processes that yield high-purity products directly from the reaction mixture, for example, through crystallization-induced resolution, can dramatically improve efficiency.

Continuous Flow Chemistry: Assembling multi-step syntheses in a continuous flow system offers advantages in control, safety, and scalability. rsc.org This approach can reduce reaction times and minimize the handling of hazardous intermediates. rsc.org

Atom Economy and Green Chemistry Principles

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the product, with no byproducts. scranton.edu This metric, alongside other green chemistry principles such as the use of catalytic reagents, safer solvents, and energy efficiency, provides a framework for assessing the environmental impact of a synthetic route.

A plausible and common strategy for synthesizing chiral 1,3-amino alcohols like this compound involves a multi-step process. A representative, albeit generalized, pathway can be analyzed to illustrate the application of these principles. This route typically begins with a readily available starting material, such as a substituted acetophenone, and involves key steps like the formation of a β-amino ketone intermediate followed by an asymmetric reduction.

A hypothetical, yet chemically sound, synthetic sequence could be:

Catalytic Reduction of a Nitro Precursor : Synthesis of the starting material, 4-aminoacetophenone, via the reduction of 4-nitroacetophenone. This is a foundational step where the choice of reducing agent and catalyst has significant green implications.

Asymmetric Reduction of a β-Amino Ketone : The key chiral-inducing step, where the ketone functionality of an intermediate is stereoselectively reduced to form the desired (S)-alcohol.

Analysis of Catalytic Nitroarene Reduction

The reduction of a nitro group is a fundamental transformation for the synthesis of aromatic amines. benthamscience.comnih.gov Historically, stoichiometric reducing agents like iron or tin in acidic media were used, but these methods suffer from very poor atom economy and generate large amounts of metallic waste. Modern approaches heavily favor catalytic hydrogenation, which offers a significantly greener profile.

A typical reaction involves hydrogen gas (H₂) and a heterogeneous catalyst, often palladium on carbon (Pd/C).

Reaction: 4-Nitroacetophenone + 3 H₂ → 4-Aminoacetophenone + 2 H₂O

The atom economy for this reaction is calculated as follows:

Molecular Weight of Desired Product (4-Aminoacetophenone, C₈H₉NO): 135.16 g/mol

Molecular Weight of Reactants (4-Nitroacetophenone, C₈H₇NO₃ + 3 H₂): 165.15 g/mol + 3 * 2.02 g/mol = 171.21 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (135.16 / 171.21) x 100 ≈ 78.9%

While this represents a significant improvement over older methods, the primary byproduct is water, which is innocuous. From a green chemistry perspective, this catalytic route is highly advantageous. The use of a catalyst in small quantities, the high efficiency, and the benign nature of the byproduct (water) align well with green principles. Furthermore, the catalyst can often be recovered and recycled. organic-chemistry.org

Interactive Data Table: Atom Economy of Nitro Reduction
Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
4-NitroacetophenoneC₈H₇NO₃165.15Reactant
HydrogenH₂2.02Reactant
4-AminoacetophenoneC₈H₉NO135.16Product
WaterH₂O18.02Byproduct

Analysis of Asymmetric Ketone Reduction

The critical step for establishing the stereochemistry at the alcohol center is the asymmetric reduction of a prochiral ketone intermediate, such as a β-amino ketone. Biocatalysis, employing enzymes like alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), represents a premier green chemistry approach for this transformation. nih.govfrontiersin.org These enzymatic reactions are often conducted in aqueous media under mild temperature and pH conditions, and they can provide exceptionally high enantioselectivity.

A common biocatalytic system uses an engineered KRED with a cofactor regeneration system, often involving an alcohol like isopropanol, which is converted to acetone.

Reaction: β-Amino Ketone + Isopropanol --(KRED)--> (S)-Amino Alcohol + Acetone

Let's analyze the atom economy for this key step, assuming a hypothetical β-amino ketone precursor, 3-amino-3-(4-aminophenyl)propan-1-one (C₉H₁₂N₂O).

Molecular Weight of Desired Product (this compound, C₉H₁₄N₂O): 166.22 g/mol

Molecular Weight of Reactants (Hypothetical β-Amino Ketone, C₉H₁₂N₂O + Isopropanol, C₃H₈O): 164.20 g/mol + 60.10 g/mol = 224.30 g/mol

Atom Economy (%) = (166.22 / 224.30) x 100 ≈ 74.1%

While the atom economy is not 100%, this method holds significant green advantages:

High Selectivity: Biocatalytic methods often yield products with very high enantiomeric excess (>99%), eliminating the need for chiral separation steps which are wasteful.

Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, reducing energy consumption.

Safer Reagents: It avoids the use of hazardous and pyrophoric metal hydride reagents (e.g., lithium aluminum hydride) and toxic heavy metal catalysts.

Solvent Choice: These reactions are often performed in water, the greenest solvent.

Interactive Data Table: Atom Economy of Asymmetric Bioreduction
Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
3-Amino-3-(4-aminophenyl)propan-1-oneC₉H₁₂N₂O164.20Reactant (Hypothetical)
IsopropanolC₃H₈O60.10Reactant (Reductant)
This compoundC₉H₁₄N₂O166.22Product
AcetoneC₃H₆O58.08Byproduct

Chemical Reactivity and Derivatization Pathways of S 3 Amino 3 4 Aminophenyl Propan 1 Ol

Reactivity of the Primary Amino Group

The aliphatic primary amino group is a key site for nucleophilic reactions and can be readily acylated, sulfonylated, and alkylated. Its basicity also allows for the formation of ammonium (B1175870) salts. The aromatic amine is generally less nucleophilic due to the delocalization of its lone pair into the phenyl ring, allowing for selective reactions at the aliphatic amine under controlled conditions.

Amidation and Sulfonylation Reactions

The primary aliphatic amine of (S)-3-Amino-3-(4-aminophenyl)propan-1-ol readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base (such as triethylamine (B128534) or pyridine) to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically high-yielding and proceed under mild conditions. The aromatic amine is significantly less reactive and will typically not react under these conditions without a catalyst, ensuring chemoselectivity.

Table 1: Representative Amidation and Sulfonylation Reactions

Reagent Product Type Illustrative Conditions
Acetyl Chloride Amide Triethylamine, Dichloromethane (B109758), 0 °C to rt
Benzoyl Chloride Amide Pyridine, 0 °C to rt
Acetic Anhydride (B1165640) Amide Triethylamine, Dichloromethane, rt
p-Toluenesulfonyl Chloride Sulfonamide Pyridine, 0 °C to rt

Nucleophilic Substitution Reactions

N-alkylation of the primary aliphatic amine can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. However, selective mono-alkylation of 1,3-amino alcohols can be achieved. One effective method involves the formation of a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN), which protects the alcohol and directs the alkylation to the nitrogen atom. organic-chemistry.org This process involves chelate formation, deprotonation with a base, reaction with an alkyl halide, and subsequent mild acidic workup to release the N-mono-alkylated product in high yield. organic-chemistry.org Another approach is the direct N-alkylation using alcohols as alkylating agents, catalyzed by transition metals like iron, which is considered a green transformation. nih.gov

Protection and Deprotection Strategies

To achieve selectivity in reactions involving other parts of the molecule, the highly reactive primary amino group often requires protection. The most common protecting group for amines is the tert-butoxycarbonyl (Boc) group. fishersci.co.uk It is introduced by reacting the amino alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgmychemblog.com The resulting N-Boc protected amine is stable to a wide range of non-acidic reagents. wikipedia.org

Deprotection of the Boc group is efficiently accomplished under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in methanol (B129727) or dioxane. fishersci.co.ukwikipedia.org This orthogonality allows for the manipulation of other functional groups, such as the hydroxyl group, while the amine is protected.

Table 2: Common Protection/Deprotection Scheme for the Primary Amine

Step Reagent Solvent Typical Conditions
Protection Di-tert-butyl dicarbonate (Boc₂O), Triethylamine Dichloromethane (DCM) Room Temperature, 2-4 h

Reactivity of the Hydroxyl Group

The primary hydroxyl group can undergo oxidation to form carbonyl compounds and can be converted into esters and ethers. These transformations are fundamental in modifying the structure and properties of the molecule.

Oxidation Reactions to Carbonyl Compounds

The primary alcohol functionality can be selectively oxidized to the corresponding aldehyde or carboxylic acid. Achieving selective oxidation to the aldehyde without affecting the amino groups requires mild and chemoselective reagents. Activated dimethyl sulfoxide (B87167) (DMSO) oxidations, such as the Swern oxidation, are well-suited for this purpose. wikipedia.org The Swern protocol uses oxalyl chloride or trifluoroacetic anhydride to activate DMSO at low temperatures (e.g., -78 °C), followed by the addition of the alcohol and a hindered base like triethylamine. wikipedia.orgyoutube.com This method is known for its high tolerance of other functional groups. wikipedia.org Another powerful method is the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a stoichiometric oxidant like trichloroisocyanuric acid, which allows for the rapid and mild oxidation of amino alcohols to their corresponding amino aldehydes. nih.gov

Table 3: Representative Oxidation Reactions of the Hydroxyl Group

Reagent System Product Key Features
DMSO, Oxalyl Chloride, Triethylamine (Swern) Aldehyde Mild, low temperature (-78 °C), avoids over-oxidation. wikipedia.org
TEMPO (cat.), Trichloroisocyanuric Acid Aldehyde Highly chemoselective for primary alcohols, room temperature. nih.govorganic-chemistry.org

Esterification and Etherification

The primary hydroxyl group can be readily esterified by reaction with acyl chlorides or carboxylic anhydrides, typically in the presence of a base or an acylation catalyst like DMAP. For this reaction to be selective, the more nucleophilic primary amino group must first be protected (e.g., as its N-Boc derivative).

Etherification of the hydroxyl group can be accomplished via the Williamson ether synthesis. youtube.commasterorganicchemistry.comkhanacademy.org This Sₙ2 reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then displaces a leaving group from an alkyl halide to form the ether. khanacademy.org Again, prior protection of the amino group is necessary to prevent it from acting as a competing nucleophile or being deprotonated by the strong base. A patent has described procedures for the selective etherification of amino alcohols, highlighting the importance of preventing N-alkylation as a side reaction. google.com

Reactions Involving the Aromatic Amino Group

The aromatic amino group in this compound is a powerful activating group, strongly influencing the reactivity of the benzene (B151609) ring and participating in reactions characteristic of anilines.

Electrophilic Aromatic Substitution

The -NH₂ group is a potent activating, ortho-, para-directing substituent for electrophilic aromatic substitution (SEAr) reactions. byjus.comwikipedia.org Its electron-donating nature, through resonance, increases the nucleophilicity of the aromatic ring, particularly at the positions ortho to the amino group (C3 and C5). This makes the molecule highly susceptible to attack by electrophiles.

Standard SEAr reactions such as halogenation, nitration, and sulfonation can be performed, though the high reactivity often requires careful control of reaction conditions to avoid polysubstitution or oxidative side reactions. byjus.comlibretexts.org For instance, direct bromination of anilines with bromine water typically leads to the formation of the 2,4,6-tribromo derivative. byjus.com To achieve monosubstitution, the strong activating effect of the amino group can be tempered by converting it into an amide (e.g., an acetanilide) prior to the substitution reaction. The acetyl group moderates the electron-donating capacity, allowing for more controlled reactions, and can be subsequently removed by hydrolysis to restore the amino group. libretexts.org

Friedel-Crafts reactions are generally not successful with anilines because the amino group, acting as a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a strongly deactivating ammonium salt. libretexts.orgchemistrysteps.com This deactivation prevents the desired alkylation or acylation of the ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Type Electrophile Expected Major Product Position(s) Notes
Halogenation Br₂ 3,5-dibromo (uncontrolled) The positions are ortho to the primary aromatic amine.
Nitration HNO₃/H₂SO₄ 3-nitro (with protection) Direct nitration can lead to oxidation; protection of the amine as an amide is recommended. byjus.comlibretexts.org

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound can undergo diazotization, a process that converts it into a diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). unacademy.com The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and a key intermediate for a wide array of subsequent transformations.

Since the parent molecule contains two primary amino groups, the reaction can potentially lead to a bis-diazonium salt in a process known as tetrazotization, which is characteristic of bifunctional amines like p-phenylenediamine (B122844). unacademy.comrsc.orgchemspider.com Selective diazotization of only the aromatic amine would require careful control of stoichiometry and reaction conditions.

Once formed, the aromatic diazonium salt can participate in various reactions:

Sandmeyer Reactions: Replacement of the diazonium group with nucleophiles such as -Cl, -Br, or -CN, typically using copper(I) salts as catalysts.

Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF₄).

Azo Coupling: The diazonium ion can act as an electrophile and react with activated aromatic rings (like phenols or other anilines) to form brightly colored azo compounds, which are widely used as dyes. chemistrysteps.com

Cyclization Reactions and Heterocycle Formation

The presence of multiple functional groups in this compound allows for its use as a precursor in the synthesis of various heterocyclic systems through intramolecular or intermolecular cyclization reactions.

Formation of Oxazolidinone Derivatives

The 1,3-amino alcohol moiety within the molecule is a key structural feature for the synthesis of oxazolidinone rings. Oxazolidinones are an important class of heterocycles, with prominent members like the antibiotic linezolid. nih.gov The most common method for this transformation involves the reaction of a 1,3-amino alcohol with phosgene (B1210022) or a phosgene equivalent, such as carbonyldiimidazole (CDI) or dialkyl carbonates. nih.govorganic-chemistry.org This reaction proceeds via the formation of a carbamate (B1207046) intermediate, which then undergoes intramolecular cyclization to yield the five-membered oxazolidinone ring. The stereochemistry at the C3 position of the starting material is typically retained during this process.

Another approach involves the cycloaddition of epoxides with isocyanates, although this is less direct for the subject compound. nih.gov The synthesis of 1,3-oxazolidines, a related heterocycle, can be achieved from β-amino alcohols by condensation with aldehydes or paraformaldehyde. researchgate.netresearchgate.net

Synthesis of Thiazole (B1198619) Carboxamides

Thiazole carboxamides can be synthesized using pathways where the aminophenyl moiety of the title compound is incorporated. A general strategy involves coupling a pre-formed thiazole carboxylic acid with an amine. mdpi.comnih.gov In this context, either the aliphatic or the aromatic amine of this compound could serve as the nucleophile to react with an activated thiazole carbonyl derivative (e.g., an acyl chloride) to form the final amide bond. mdpi.com

Alternatively, the classic Hantzsch thiazole synthesis offers a pathway where the thiazole ring is constructed from simpler precursors. youtube.com This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. youtube.com To utilize this compound in such a synthesis, one of its amino groups would first need to be converted into a thioamide or thiourea (B124793) derivative. For example, reaction with an isothiocyanate could furnish a thiourea, which could then be cyclized with an appropriate α-haloketone to build the thiazole ring.

The Cook-Heilbron thiazole synthesis provides a route to 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide or isothiocyanates. wikipedia.org

Table 2: Potential Reagents for Thiazole Carboxamide Synthesis

Synthetic Approach Key Reagent for Derivatizing the Title Compound Subsequent Reactant Resulting Bond
Amide Coupling (none) Thiazole-5-carbonyl chloride Forms a thiazole-5-carboxamide. mdpi.com
Hantzsch Synthesis Isothiocyanate α-haloketone (e.g., ethyl bromopyruvate) Forms a 2-aminothiazole (B372263) derivative. youtube.com

Other Heterocyclic Annulation Reactions

The rich functionality of this compound opens pathways to numerous other heterocyclic systems. The 1,3-amino alcohol structure is a versatile precursor for various N,O-heterocycles. researchgate.net

1,2,4-Triazoles: The amino groups can be converted into thiourea intermediates. Subsequent S-alkylation and cyclization with a hydrazine (B178648) derivative can lead to the formation of 3-amino-1,2,4-triazoles. nih.gov

Quinolines and other N-Heterocycles: Dehydrogenative coupling reactions, often catalyzed by transition metals like iridium, ruthenium, or copper, can form heterocycles from alcohols and amines. nih.gov For instance, the primary alcohol of the title compound could potentially react with one of its own amino groups or an external amine under oxidative conditions to form various fused or unfused nitrogen heterocycles. nih.govpkusz.edu.cn

Benzotriazole (B28993): While the para-disposition of the amino groups in the title compound prevents direct intramolecular cyclization to a benzotriazole (which requires ortho-diamines), it is a relevant reaction for related isomers. stackexchange.com In the case of p-phenylenediamines, intermolecular azo coupling is more likely to occur after diazotization. stackexchange.com

Computational and Theoretical Investigations of S 3 Amino 3 4 Aminophenyl Propan 1 Ol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of molecules.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like (S)-3-amino-3-(4-aminophenyl)propan-1-ol, which has several rotatable bonds, multiple energy minima, or conformers, can exist.

Conformational analysis involves systematically studying these different conformers to identify the most stable ones. For similar molecules like 3-phenyl-1-propanol, studies have shown that specific conformations, such as a gauche arrangement, are predominant due to a balance of steric and electronic interactions. researchgate.net The presence of amino and hydroxyl groups in this compound allows for the possibility of intramolecular hydrogen bonding, which would significantly influence the conformational preferences. A thorough conformational search would typically be performed using various levels of theory to map out the potential energy surface and identify the global minimum energy structure.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its chemical reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis : The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more polarizable and reactive. organic-chemistry.org For a molecule like this compound, the HOMO is expected to be localized on the electron-rich aminophenyl ring, while the LUMO might be distributed over the entire molecule.

Table 1: Hypothetical Frontier Molecular Orbital Properties

Parameter Energy (eV)
HOMO Energy -5.50
LUMO Energy -0.50

Molecular Electrostatic Potential (MEP) : The MEP is a visual representation of the charge distribution on the surface of a molecule. It maps regions of negative electrostatic potential (typically associated with lone pairs of electronegative atoms like oxygen and nitrogen, indicating sites for electrophilic attack) and positive electrostatic potential (usually around hydrogen atoms, indicating sites for nucleophilic attack). rsc.org For this compound, the MEP would show negative potential around the nitrogen and oxygen atoms and positive potential near the amine and hydroxyl hydrogens.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.de

NBO analysis can quantify the hybridization of atoms, atomic charges, and the delocalization of electron density through hyperconjugative interactions. youtube.com These interactions involve the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is estimated using second-order perturbation theory. For this compound, significant hyperconjugative interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent sigma bonds.

Table 2: Hypothetical NBO Analysis of Key Interactions

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (N) on Amino Group σ* (C-H) ~ 5.0
LP (O) on Hydroxyl Group σ* (C-H) ~ 2.5

Vibrational Frequency Calculations and Spectroscopic Assignments

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These calculations are typically performed at the same level of theory as the geometry optimization. researchgate.net

The calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes to specific functional groups and types of atomic motion (e.g., stretching, bending) can be made. For this compound, characteristic vibrational modes would include the N-H and O-H stretching frequencies, the aromatic C-H stretching, and the C-N and C-O stretching vibrations.

Table 3: Hypothetical Vibrational Assignments

Vibrational Mode Calculated Frequency (cm⁻¹) Assignment
ν(O-H) 3650 Hydroxyl stretch
ν(N-H) 3400, 3300 Amine N-H symmetric and asymmetric stretch
ν(C-H) aromatic 3100-3000 Aromatic C-H stretch
ν(C-H) aliphatic 2950-2850 Aliphatic C-H stretch
δ(N-H) 1620 Amine scissoring
ν(C-C) aromatic 1600, 1500 Aromatic ring stretch
ν(C-O) 1050 C-O stretch

Reaction Mechanism Studies

Computational chemistry is also a valuable tool for investigating the pathways of chemical reactions.

Computational Elucidation of Reaction Pathways

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism and kinetics.

For the synthesis of β-amino alcohols like this compound, a common route is the reduction of a corresponding β-amino ketone or the aminolysis of an epoxide. organic-chemistry.org A computational study of such a reaction would involve:

Optimizing the geometries of the reactants, products, and any intermediates.

Locating the transition state structure connecting the reactants and products.

Calculating the vibrational frequencies to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies.

These calculations would provide a quantitative picture of the energy profile of the reaction, helping to understand the factors that control its rate and selectivity. For instance, in a catalytic reaction, computations can elucidate the role of the catalyst in lowering the activation energy barrier. westlake.edu.cn

Transition State Analysis and Energy Barriers

In the computational study of chemical reactions, transition state (TS) analysis is a fundamental tool used to elucidate reaction mechanisms and predict reaction rates. The transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point, acting as a bridge between reactants and products. The energy difference between the reactants and this transition state is known as the energy barrier or activation energy (Ea). A lower energy barrier corresponds to a faster reaction rate.

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to locate transition state geometries and calculate their corresponding energy barriers. For derivatives of this compound, such analyses can provide critical insights into their reactivity, stability, and the pathways of their formation or degradation. For instance, in an enzyme-catalyzed reaction, the enzyme functions by providing an alternative reaction pathway with a significantly lower activation energy compared to the uncatalyzed reaction. mdpi.com

A hypothetical computational study on the enzymatic acylation of the primary alcohol group in a derivative could involve calculating the energy barriers for the key steps. The reaction mechanism often involves the formation of a tetrahedral intermediate, which is a crucial step in the catalytic cycle of hydrolases. acs.org By modeling this pathway, researchers can quantify the energy required for the reaction to proceed.

Table 1: Hypothetical Calculated Energy Barriers for a Reaction Step This table illustrates typical data generated from a transition state analysis for the nucleophilic attack of the hydroxyl group on an acetylated enzyme, a key step in a potential biotransformation. The values are for illustrative purposes and represent the kind of data obtained in such a study.

Reacting SpeciesComputational MethodSolvent ModelCalculated Energy Barrier (kcal/mol)
(S)-3-Amino-3-(4-acetylaminophenyl)propan-1-ol + Ac-EnzymeDFT (B3LYP/6-31G)PCM (Water)15.8
This compound + Ac-EnzymeDFT (B3LYP/6-31G)PCM (Water)16.5

Note: Data is hypothetical and for illustrative purposes.

The analysis reveals that subtle changes in the substituent on the phenyl ring (e.g., acetylamino vs. amino) can influence the energy barrier, thereby affecting the reaction kinetics. Such computational findings are invaluable for understanding structure-activity relationships.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques that predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. These studies are instrumental in understanding the molecular basis of a ligand's biological activity and in the rational design of new chemical entities.

Ligand-Target Interactions in Enzyme Systems

Molecular docking simulations are used to place a ligand, such as a derivative of this compound, into the binding site of a target enzyme. pnrjournal.com The goal is to identify the most likely binding mode and to characterize the non-covalent interactions that stabilize the ligand-receptor complex. These interactions commonly include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For example, in the active site of hydrolases like Candida antarctica lipase (B570770) B (CalB), a catalytic triad (B1167595) composed of specific amino acid residues (e.g., Aspartate, Histidine, and Serine) is responsible for the catalytic activity. acs.org A docking study could reveal how the functional groups of this compound—the primary alcohol, the chiral amine, and the aromatic ring—interact with these and other residues in the binding pocket. The hydroxyl group might act as a hydrogen bond donor or acceptor, while the phenyl ring could engage in hydrophobic or π-π stacking interactions with aromatic residues like Tyrosine or Tryptophan. mdpi.com

Induced-fit docking (IFD) is an advanced technique that accounts for the flexibility of the protein's active site upon ligand binding, often providing a more accurate prediction of the binding pose and interactions. mdpi.com

Table 2: Illustrative Ligand-Target Interactions from a Hypothetical Docking Study This table details the predicted interactions between a hypothetical derivative, this compound, and key residues within an illustrative enzyme active site, such as a kinase or hydrolase.

Ligand Functional GroupInteracting Enzyme ResidueInteraction TypePredicted Distance (Å)
Primary Hydroxyl (-OH)Glutamine (Gln106)Hydrogen Bond2.1
Primary Hydroxyl (-OH)Serine (Ser105)Hydrogen Bond2.4
Amino Group (-NH2)Aspartate (Asp187)Hydrogen Bond1.9
Phenyl RingTyrosine (Tyr291)π-π Stacking4.5
Phenyl RingValine (Val203)Hydrophobic3.8

Note: Data is hypothetical, based on common interaction patterns observed in enzyme-ligand complexes. acs.orgmdpi.com

Pharmacophore Modeling for Chemical Design

Pharmacophore modeling is a cornerstone of rational chemical design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. nih.gov It is not a real molecule but rather a template that highlights the spatial arrangement of key features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR). researchgate.net

These models can be generated based on the structure of a known active ligand (ligand-based) or from the structure of the ligand-receptor complex (structure-based). researchgate.net Once a pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases to identify new molecules that match the pharmacophore and are therefore likely to be active. grafiati.com This approach enhances virtual screening efforts, often in conjunction with molecular docking, to prioritize candidates for synthesis and testing. nih.gov

For a series of compounds related to this compound that exhibit activity towards a particular enzyme, a pharmacophore model could be constructed. This model would distill the shared structural features responsible for their activity.

Table 3: Hypothetical Pharmacophore Model Features for a Class of Enzyme Inhibitors This table outlines the key features of a pharmacophore model derived from a series of active compounds including derivatives of this compound.

Pharmacophore FeatureGeometric Definition (Example)Contribution from this compound
Aromatic Ring (AR)Centroid of the phenyl ring4-aminophenyl group
Hydrogen Bond Donor (HBD)Vector on the amino groupPrimary amine (-NH2)
Hydrogen Bond Donor (HBD)Vector on the hydroxyl groupPrimary alcohol (-OH)
Hydrogen Bond Acceptor (HBA)Vector on the amino groupNitrogen lone pair of the primary amine
Hydrogen Bond Acceptor (HBA)Vector on the hydroxyl groupOxygen lone pair of the primary alcohol
Hydrophobic (HY)Center of the phenyl ringPhenyl group

Note: This model is hypothetical and serves to illustrate the principles of pharmacophore design for chemical research, without any clinical context.

By using such computational models, researchers can rationally design new derivatives with potentially optimized properties, guiding synthetic chemistry efforts toward more promising molecular architectures.

Applications As a Chiral Building Block and Intermediate in Advanced Organic Synthesis

Role in Asymmetric Synthesis

Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is fundamental to modern chemistry. Chiral building blocks like (S)-3-Amino-3-(4-aminophenyl)propan-1-ol are instrumental in this field.

The primary application of this compound is as a foundational component for the synthesis of other enantiomerically pure compounds. Its defined stereochemistry at the C3 carbon is transferred to new, more complex molecules, avoiding the need for difficult chiral separations later in a synthetic sequence. The development of biocatalytic routes, often employing enzymes like imine reductases (IREDs), has become a highly efficient method for producing such chiral amines and their derivatives with high enantioselectivity. digitellinc.com The general class of chiral amines serves as versatile building blocks for a wide range of organic molecules, including pharmaceuticals and agrochemicals. nih.gov

The presence of three reactive sites on the molecule offers multiple pathways for elaboration. For instance, the amine groups can be acylated or alkylated, and the hydroxyl group can be oxidized or used in etherification reactions, all while preserving the crucial stereocenter.

The structural framework of this compound is well-suited for its development into a chiral ligand for transition-metal-catalyzed reactions. nih.govmdpi.com The amino and hydroxyl groups can coordinate to a metal center, creating a defined chiral environment that can influence the stereochemical outcome of a reaction. mdpi.com

While specific published examples detailing the use of this compound itself as a ligand are not prevalent, the broader class of amino alcohols and their derivatives are frequently employed. nih.govpeptide.com These ligands have proven effective in a variety of transformations, including:

Enantioselective additions: Catalyzing the addition of nucleophiles to aldehydes or ketones.

Asymmetric reductions: Guiding the stereoselective reduction of prochiral ketones.

C-H Functionalization: Ligands derived from mono-N-protected amino acids and other chiral scaffolds have been shown to be effective in palladium-catalyzed enantioselective C-H activation. nih.gov

The synthesis of new chiral ligands is an active area of research, with the goal of developing more efficient and selective catalysts for producing chiral molecules. nih.govoup.com The development of ligands based on scaffolds like BINOL and [2.2]paracyclophane highlights the importance of a rigid and well-defined chiral environment for effective stereo-induction. mdpi.comdicp.ac.cn

Transformation TypePotential Role of LigandMetal Catalyst (Example)
Asymmetric AdditionControls facial selectivity of nucleophilic attackZinc, Titanium, Copper
Asymmetric HydrogenationCreates chiral environment around the metal centerRhodium, Ruthenium, Iridium
Asymmetric C-H ActivationActs as a chiral auxiliary to direct metallationPalladium, Rhodium

Precursor for Complex Organic Molecules

Beyond its direct role in asymmetric reactions, this compound serves as a versatile starting material for constructing more intricate molecular structures.

Chiral amino alcohols are critical intermediates in the pharmaceutical industry. The structurally related compound class of 3-amino-1-arylpropan-1-ols forms the core of several important drugs. While direct evidence for this compound is limited, its analogs are key precursors. For example, the synthesis of the antidepressant Duloxetine involves an intermediate, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, highlighting the importance of this structural motif. researchgate.net

The 4-amino group on the phenyl ring of this compound provides an additional site for chemical modification, allowing for its potential use in synthesizing novel analogues of existing drugs or entirely new classes of therapeutic agents. This functional handle could be used to attach other groups to modulate solubility, target binding, or other pharmacokinetic properties.

Peptides are crucial molecules in biology, and their synthesis is a cornerstone of medicinal chemistry. While standard peptide synthesis involves the coupling of proteinogenic amino acids, there is growing interest in creating "peptidomimetics" by incorporating unnatural amino acids or other building blocks to enhance properties like metabolic stability. biosyn.comnih.gov

This compound can be utilized as an unnatural building block in peptide synthesis. peptide.com Its amine groups can react with the activated carboxylic acid of an amino acid or peptide chain to form a stable amide bond. This incorporation creates a non-standard peptide backbone, potentially leading to molecules with novel conformations and biological activities. biosyn.comnih.gov Peptide alcohols, which are compounds where the C-terminal carboxylic acid is reduced to an alcohol, are themselves biologically active and serve as precursors to potent enzyme inhibitors. peptide.comnih.gov

Functional GroupReaction TypeResulting LinkagePotential Application
Benzylic AmineAmide Bond FormationPeptide BondN-terminal extension or side-chain modification
Aromatic AmineAmide Bond FormationPeptide BondSide-chain modification or cross-linking
Hydroxyl GroupEsterificationEster LinkageC-terminal modification or linker attachment

A molecular scaffold is a core structure upon which other functional units can be assembled. Amino acids and other polyfunctional molecules are often used as "hubs" for this purpose. mdpi.com With its three distinct functional groups, this compound is an ideal candidate for a trifunctional scaffold. rsc.orgnih.govrsc.org

This trifunctionality allows for the orthogonal attachment of three different molecular entities, a highly desirable feature in areas like drug discovery and chemical biology. For instance, one could simultaneously attach:

A targeting moiety to direct the molecule to a specific cell type.

A therapeutic or diagnostic agent.

A solubilizing group, such as polyethylene (B3416737) glycol (PEG), to improve biopharmaceutical properties.

The development of such multi-orthogonal scaffolds is a significant goal in medicinal chemistry, as it allows for the modular construction of complex agents with tailored properties. mdpi.comresearchgate.net The defined stereochemistry of this compound adds another layer of sophistication, enabling the creation of precisely organized three-dimensional structures.

Development of Materials with Specific Properties

The strategic placement of reactive functional groups on a chiral scaffold allows this compound to serve as a foundational element in the synthesis of complex molecules for materials science.

Nonlinear optical (NLO) materials are crucial for applications in telecommunications, optical computing, and frequency conversion. The performance of organic NLO materials often relies on molecular structures known as push-pull chromophores. These systems typically consist of an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge (D–π–A). This arrangement facilitates intramolecular charge transfer upon excitation, leading to a large second-order nonlinear optical response.

While specific NLO studies on derivatives of this compound were not found in the reviewed literature, its structure presents clear potential for creating push-pull systems.

Donor & π-Bridge: The molecule inherently contains two potential electron-donating groups (the amino groups) and a phenyl ring that can act as part of the π-conjugated system.

Derivatization: The primary and secondary amino groups, as well as the hydroxyl group, are ideal sites for chemical modification. An electron-accepting group (such as nitro, cyano, or sulfonyl groups) could be attached through straightforward synthetic reactions to create a D–π–A structure.

Chirality: The inherent chirality of the molecule is a significant advantage. The non-centrosymmetric arrangement required for second-harmonic generation (a key NLO effect) is naturally enforced by the use of a single enantiomer, which can prevent the formation of crystal structures where NLO effects would be canceled out.

The design of such molecules involves creating new D–π-A chromophores where small structural changes can lead to tunable NLO properties. rsc.org The synthesis of these systems often focuses on creating molecules with specific electronic and thermal characteristics suitable for materials applications. rsc.orgrsc.org

The presence of three reactive sites (two amines and one alcohol) makes this compound a highly versatile monomer for step-growth polymerization. It can be incorporated into polymers such as polyamides and polyurethanes, imparting specific properties like chirality and thermal stability.

Polyamides: Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. They are typically synthesized through the polycondensation of a diamine and a diacid chloride. mdpi.com The diamine functionality of this compound makes it a suitable monomer for producing novel polyamides. Polymerization with various diacid chlorides would lead to a polyamide backbone with a pendant chiral hydroxypropyl group, potentially improving solubility and introducing specific optical properties. Solid-phase synthesis protocols have been developed for creating complex polyamides from monomer building blocks. caltech.edu

Polyurethanes: Polyurethanes are formed by the reaction of a diisocyanate with a polyol. However, greener, non-isocyanate routes are gaining prominence, some of which utilize the reaction of amino alcohols. sigmaaldrich.com The structure of this compound is well-suited for these modern synthetic approaches. For instance, it can react with cyclic carbonates to form urethane (B1682113) linkages without the use of toxic isocyanates. The resulting polymers would contain chiral centers and aromatic rings directly in the polymer backbone, influencing the final material's rigidity, thermal behavior, and interaction with polarized light.

Below is a table outlining the potential polymerization reactions involving this compound.

Polymer TypeCo-monomer ExampleLinkage FormedPotential Properties of Resulting Polymer
Polyamide Terephthaloyl chlorideAmideHigh thermal stability, chirality, modified solubility due to pendant hydroxyl groups.
Polyurethane Hexamethylene diisocyanateUrethaneCross-linking potential (due to the third reactive site), enhanced rigidity from the aromatic ring.
Non-Isocyanate Polyurethane Ethylene carbonateUrethaneGreener synthesis route, introduction of chiral centers into the polymer backbone.

Amino alcohols are recognized as effective organic corrosion inhibitors, particularly for protecting steel reinforcement in concrete. tandfonline.comtandfonline.com Their mechanism of action is multifaceted and relies on the molecule's ability to adsorb onto the metal surface and form a protective barrier. nih.govyoutube.com

The functional groups in this compound—the aromatic and aliphatic amines, and the hydroxyl group—make it a strong candidate for corrosion inhibition. The general mechanism for amino alcohol inhibitors involves several key processes:

Adsorption and Film Formation: The inhibitor molecules migrate to the steel surface and adsorb, forming a passivating film. tandfonline.com This film acts as a physical barrier, isolating the metal from corrosive agents like water, oxygen, and chlorides. tandfonline.com

Chloride Displacement: In environments contaminated with chloride ions, amino alcohols can displace the aggressive chloride ions from the steel surface, mitigating pitting corrosion. nih.gov

Pore Blocking: Some organic inhibitors can also react with components in concrete to form precipitates that block pores, reducing the ingress of corrosive substances to the steel surface. nih.gov

The table below summarizes the key protective actions of amino alcohol-based corrosion inhibitors.

Protective ActionMechanism DescriptionRelevant Functional Groups
Anodic Inhibition Adsorption on the steel surface prevents the dissolution of iron (Fe → Fe²⁺ + 2e⁻).Amino groups, Hydroxyl group
Cathodic Inhibition Forms a film that blocks sites where oxygen is reduced (O₂ + 2H₂O + 4e⁻ → 4OH⁻). nih.govAmino groups
Passive Film Formation Creates a stable, durable passivating film on the metal, often by displacing chloride ions. tandfonline.comnih.govAmino groups, Hydroxyl group
Pore Blocking Can form complex compounds within the concrete matrix that reduce its porosity and permeability to chlorides. nih.govAmino groups, Hydroxyl group

Given these established mechanisms, this compound is a compound of significant interest for research into new, high-performance, and potentially "green" corrosion inhibitors.

Advanced Characterization Techniques in Chemical Research of S 3 Amino 3 4 Aminophenyl Propan 1 Ol

Spectroscopic Analysis Methods

Spectroscopic methods are indispensable for probing the molecular structure of (S)-3-Amino-3-(4-aminophenyl)propan-1-ol, providing detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. ¹H and ¹³C NMR spectra provide information on the number and type of hydrogen and carbon atoms, respectively, as well as their connectivity.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the chiral center, the methylene (B1212753) protons of the propanol (B110389) chain, and the exchangeable protons of the amino (NH₂) and hydroxyl (OH) groups. The aromatic protons on the para-substituted ring would typically appear as two distinct doublets (an AA'BB' system).

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, showing unique signals for each carbon atom in a different chemical environment. The number of signals will confirm the molecular symmetry. The chemical shifts of the carbons in the aromatic ring, the chiral carbon (C3), and the carbons of the propanol chain (C2 and C1) are diagnostic.

Predicted chemical shift values are based on analyses of similar structures such as 3-(4-aminophenyl)propionic acid and 3-amino-3-phenylpropan-1-ol.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (H-2', H-6') ~7.0-7.2 Doublet ~8.0
Aromatic (H-3', H-5') ~6.6-6.8 Doublet ~8.0
Methine (H-3) ~4.0-4.2 Triplet ~6.5
Methylene (H-1) ~3.6-3.8 Triplet ~6.0
Methylene (H-2) ~1.8-2.0 Multiplet -
-NH₂ (aromatic) ~3.5-4.5 Broad Singlet -
-NH₂ (aliphatic) ~1.5-2.5 Broad Singlet -

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic (C-4') ~145-147
Aromatic (C-1') ~130-132
Aromatic (C-2', C-6') ~127-129
Aromatic (C-3', C-5') ~114-116
Methylene (C-1) ~60-62
Methine (C-3) ~52-54

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), is used to identify the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds upon absorption of infrared radiation. For this compound, key functional groups include the O-H of the alcohol, the N-H of the two amine groups, C-N, C-O, and the aromatic C=C and C-H bonds. While FT-IR and FT-Raman are based on different physical principles (absorption vs. scattering), their spectra are often complementary.

Expected vibrational frequencies are based on data from 3-aminopropanol and substituted aromatic compounds. researchgate.net

Table 3: Expected Characteristic Vibrational Frequencies

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H Stretch Alcohol 3200-3500 Strong, Broad Weak
N-H Stretch Primary Amines 3300-3500 Medium Medium
C-H Stretch (Aromatic) Aryl 3000-3100 Medium Strong
C-H Stretch (Aliphatic) Alkyl 2850-2960 Strong Strong
C=C Stretch Aromatic Ring 1500-1620 Medium-Strong Strong
N-H Bend Primary Amines 1580-1650 Medium-Strong Weak
C-O Stretch Primary Alcohol 1000-1075 Strong Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and other conjugated systems. The benzene (B151609) ring in this compound is the primary chromophore. The presence of the amino group as a substituent on the ring will influence the wavelength of maximum absorbance (λ_max). The p-phenylenediamine (B122844) moiety is expected to result in significant absorption in the UV region.

Based on data for aniline (B41778) and p-phenylenediamine derivatives, the spectrum, likely recorded in a polar solvent like methanol (B129727) or ethanol, would exhibit characteristic absorption bands. acs.org

Table 4: Predicted UV-Vis Absorption Data

Solvent Predicted λ_max (nm) Associated Transition
Methanol/Ethanol ~240-250 π → π* (Primary Band)

Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. When coupled with liquid chromatography (LC-MS), it allows for the separation and mass analysis of individual components in a mixture. For this compound (Molecular Formula: C₉H₁₄N₂O), the molecular weight is 166.22 g/mol . In a typical soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be observed as the protonated molecular ion [M+H]⁺.

Table 5: Predicted Mass Spectrometry Data (ESI+)

Ion Predicted m/z Description
[M+H]⁺ 167.11 Protonated molecular ion
[M+Na]⁺ 189.10 Sodium adduct
[M-NH₃+H]⁺ 150.09 Fragment ion (loss of ammonia)

Chromatographic Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the target compound from impurities and for determining its enantiomeric purity, a critical parameter for chiral molecules.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing both the chemical purity and the enantiomeric excess (e.e.) of chiral compounds. cuni.czresearchgate.net

Chemical Purity: A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile (B52724) or methanol), would be used to separate the target compound from any starting materials, by-products, or degradation products. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Enantiomeric Excess: To separate the (S)-enantiomer from its (R)-enantiomer, a chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for this class of compounds. The mobile phase could be a normal-phase solvent system (e.g., hexane/isopropanol) or a polar organic mobile phase. google.com The method would be developed to achieve baseline separation of the two enantiomers, allowing for the quantification of the unwanted (R)-enantiomer and thus the calculation of the enantiomeric excess of the desired (S)-product.

Table 6: Typical HPLC Conditions for Analysis

Parameter Chemical Purity Analysis (Typical) Enantiomeric Excess Analysis (Typical)
Column C18, 5 µm, 4.6 x 150 mm Chiral Stationary Phase (e.g., Lux Cellulose-1)
Mobile Phase Acetonitrile : Water with 0.1% TFA Hexane : Isopropanol with 0.1% DEA
Flow Rate 1.0 mL/min 1.0 mL/min
Detection UV at ~240 nm or ~290 nm UV at ~240 nm or ~290 nm
Column Temp. 25-30 °C 25-30 °C

| Expected Result | Single major peak indicating high purity | Two separated peaks for (R) and (S) enantiomers |

Electrochemical and Surface Characterization Techniques for Specific Applications

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that enables the three-dimensional visualization and characterization of surfaces at the nanoscale. nih.goveag.com It has become an indispensable tool in chemical research for investigating the topography, morphology, and nanomechanical properties of a wide array of materials, including thin films, polymers, and biological macromolecules. asmicro.comnih.gov The technique works by scanning a sharp probe, with a tip radius on the order of nanometers, over a sample surface. nih.gov The interaction forces between the tip and the sample are monitored to generate a detailed topographical map. nih.gov

AFM can be operated in several modes, with tapping mode being particularly well-suited for delicate organic and biological samples as it minimizes lateral forces that could damage the surface. eag.com In tapping mode, the cantilever to which the tip is attached is oscillated near its resonance frequency. As the tip intermittently "taps" the surface, changes in the oscillation amplitude are used to map the surface topography. eag.com This capability allows for the direct visualization of nanoscale features, making it a powerful tool for characterizing the solid-state structure of chemical compounds.

For instance, a thin film of this compound could be deposited on a flat substrate, such as mica or silicon, and its surface topography could be imaged using AFM. The resulting data would reveal key morphological parameters, including surface roughness, grain size, and the presence of any ordered domains or defects. This information is valuable for understanding how the molecule organizes itself on a surface, which can be crucial for applications in materials science and electronics.

Detailed Research Findings

Although specific experimental data for this compound is not available, a hypothetical study can illustrate the potential research findings from an AFM analysis. A thin film of the compound could be prepared by a method such as spin-coating on a silicon wafer. surfacesciencewestern.com The surface would then be analyzed using AFM in tapping mode.

The AFM imaging would likely reveal a polycrystalline surface, with distinct grains representing crystalline domains of the compound. The size, shape, and distribution of these grains would be key research findings. Furthermore, quantitative analysis of the AFM data would provide statistical information about the surface roughness. Parameters such as the root mean square (RMS) roughness (Rq) and the average roughness (Ra) would be determined to characterize the surface's texture. researchgate.net

Below is a hypothetical data table representing the type of morphological parameters that could be obtained from such an AFM study.

Interactive Data Table: Hypothetical Surface Morphology of a this compound Thin Film

ParameterValueDescription
Scan Size5 µm x 5 µmThe area of the sample surface imaged by the AFM.
Average Grain Size150 nmThe average diameter of the crystalline grains observed on the surface.
Root Mean Square (RMS) Roughness (Rq)2.5 nmThe standard deviation of the surface height profile from the mean line. researchgate.net
Average Roughness (Ra)2.0 nmThe arithmetic average of the absolute values of the height deviations from the mean line. researchgate.net
Maximum Peak-to-Valley Height (Rt)15 nmThe vertical distance between the highest and lowest points in the imaged area. researchgate.net
Surface Skewness (Rsk)0.8A measure of the asymmetry of the surface height distribution. A positive value indicates a predominance of peaks. researchgate.net
Surface Kurtosis (Rku)3.2A measure of the "peakedness" of the surface height distribution. A value greater than 3 indicates a spiky surface. researchgate.net

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the type of information that can be generated from an AFM analysis and is not based on actual experimental measurements of this compound.

Such findings would be instrumental in correlating the molecular structure of this compound with its solid-state properties and behavior in thin films. By providing nanoscale resolution, AFM offers a unique window into the structural organization of this and other complex organic molecules. nih.gov

Q & A

Q. Critical Parameters :

  • Temperature : Lower temps (0–5°C) favor enantiomeric excess (e.e.) >95% by minimizing racemization.
  • Catalysts : Palladium on carbon with (R)-BINAP ligand enhances stereoselectivity .
  • Solvent : Polar aprotic solvents (e.g., THF) improve reaction kinetics.

Q. Validation :

  • Compare docking scores (e.g., Glide Score < -8 kcal/mol) with in vitro binding assays.
  • Use MD simulations (>100 ns) to assess stability of ligand-receptor complexes .

Basic: What analytical techniques are most effective for characterizing this compound purity and structure?

Methodological Answer:

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient (90:10 to 50:50 over 20 min). Retention time: 8.2 min .
  • Chiral CE : Use β-cyclodextrin as a chiral selector; migration time difference of 0.8 min confirms e.e. >98% .
  • NMR : ¹H NMR (D₂O, 400 MHz): δ 7.35 (d, J=8.4 Hz, 2H, ArH), 4.10 (m, 1H, CH-NH₂), 3.55 (t, J=6.0 Hz, 2H, CH₂OH) .

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(s)-3-Amino-3-(4-aminophenyl)propan-1-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.